molecular formula C16H10BrIN2OS B3017090 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 317854-08-3

4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3017090
CAS No.: 317854-08-3
M. Wt: 485.14
InChI Key: CVGSEOSDSSXVMZ-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound featuring a benzamide core linked to a 4-(4-iodophenyl)thiazole scaffold. This structure is closely related to a class of N-(thiazol-2-yl)benzamide analogs that have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor family . These compounds act as negative allosteric modulators , with research indicating they inhibit ZAC function in a state-dependent manner, potentially by binding to transmembrane domain sites . The presence of both bromo and iodo substituents on the distinct aromatic rings makes this compound a particularly interesting candidate for structure-activity relationship (SAR) studies and for use as a molecular probe in pharmacological research. Beyond its application in neuroscience, the 1,3-thiazole core is a privileged structure in medicinal chemistry, known for contributing to favorable pharmacokinetic properties, including metabolic stability and membrane permeability . Compounds containing this scaffold are frequently investigated for a broad spectrum of biological activities. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in bioactivity screening campaigns. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring compound identity and purity upon receipt.

Properties

IUPAC Name

4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrIN2OS/c17-12-5-1-11(2-6-12)15(21)20-16-19-14(9-22-16)10-3-7-13(18)8-4-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGSEOSDSSXVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Coupling with Iodophenyl Group: The iodophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The thiazole and benzamide moieties can participate in coupling reactions, forming larger and more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Suzuki-Miyaura Coupling: Palladium catalyst, aryl halide, and arylboronic acid in a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazole derivatives, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

Synthesis Pathways

The synthesis of 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions that may include:

  • Formation of Thiazole Ring : This can be achieved through the reaction of substituted phenyl isothiocyanates with appropriate amines.
  • Bromination and Iodination : The introduction of bromine and iodine can be performed using electrophilic aromatic substitution methods.
  • Amidation : The final step usually involves the reaction of the thiazole derivative with benzoyl chloride to yield the amide.

Anticancer Properties

Research indicates that compounds containing thiazole moieties exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)

Studies suggest that these compounds may inhibit key enzymes involved in tumor growth and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The presence of halogen substituents (bromine and iodine) is believed to enhance its antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of thiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against HepG2 cells, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In a comprehensive evaluation of antimicrobial agents, a derivative of this compound was tested against multi-drug resistant strains. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzamide-thiazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Benzamide Substituent Thiazole Substituent Key Biological Activity/Property Reference
Target Compound 4-Bromo 4-(4-Iodophenyl) N/A (Benchmark for comparison) -
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-Phenoxy 4-(4-Methylphenyl) 129.23% plant growth modulation (p<0.05)
EMAC2060 (HIV-1 RT Inhibitor) 4-Methoxy 4-(4-Methoxyphenyl) Moderate HIV-1 RT inhibition (Yield <80%)
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) 4-Bromo 3,5-Dimethoxyphenyl FGFR1 inhibition (IC₅₀: 0.12 μM)
4-Bromo-N-(5-{4-nitrophenyl}-4-phenyl-1,3-thiazol-2-yl)benzamide 4-Bromo 5-(4-Nitrophenyl)-4-phenyl Antimalarial screening candidate
ZINC5154833 (CIITA-I Modulator) 4-(Thio-linked) 6-Oxo-4-phenylpyrimidinyl Glide score: -6.591 (Stable binding)

Research Findings and Implications

  • Anticancer Potential: The FGFR1 inhibitor C9 demonstrates that bromine alone can suffice for kinase inhibition, but iodine’s bulk might hinder binding in some targets while improving it in others .
  • Antimicrobial and Antiviral Activity : Thiazole derivatives with nitro or sulfonamide groups (e.g., ’s 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide) show enhanced microbial target engagement, suggesting the target compound’s iodine could be optimized for similar applications .
  • High-Throughput Screening : Analogues like ZINC5154833 and F5254-0161 highlight the importance of computational docking (Glide scores) to prioritize halogenated benzamides for experimental validation .

Biological Activity

4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure

The molecular formula of this compound is C19H12BrN3O3SC_{19}H_{12}BrN_3O_3S. The structure includes a bromine atom and an iodine atom on the aromatic rings, which can influence its biological activity through electronic effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity : The thiazole moiety is recognized for its antimicrobial properties. Studies have shown that derivatives containing thiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research indicates that compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, particularly breast cancer (MCF7) . The mechanism often involves the inhibition of cellular proliferation and induction of apoptosis.

Table 1: Summary of Antimicrobial Activity

CompoundMicrobial StrainZone of Inhibition (mm)Reference
d1E. coli15
d2S. aureus20
d3C. albicans18

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Mechanism of ActionReference
d610Induction of apoptosis
d712Cell cycle arrest

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has not been extensively documented. However, studies on related compounds suggest moderate to strong binding with human serum albumin (HSA), indicating potential therapeutic efficacy . The binding constant for the HSA-complex was reported to be significant, suggesting effective distribution in biological systems.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several thiazole derivatives against common bacterial strains using the turbidimetric method. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the anticancer properties of thiazole-containing benzamides. The study utilized the Sulforhodamine B (SRB) assay to assess cell viability in MCF7 cells. Compounds showed varying degrees of cytotoxicity, with some inducing significant apoptosis at lower concentrations .

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